REACTION_CXSMILES
|
C([O-])(=O)CCC.[Na+].C([N-]C(C)C)(C)C.[Li+].[CH3:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22].C1COCC1.C(C1C=CC=CC=1)C.[Cl:36][C:37]1[CH:44]=CC=C[C:38]=1[CH2:39]Cl.O=S(Cl)Cl>C1COCC1>[CH2:17]([C:18]1[CH2:39][C:38]2[C:20]([CH:19]=1)=[CH:21][CH:22]=[CH:44][C:37]=2[Cl:36])[CH3:16] |f:0.1,2.3,4.5.6|
|
Name
|
12L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium butanoate
|
Quantity
|
385 g
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)[O-].[Na+]
|
Name
|
2L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.625 L
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
heptane THF ethyl-benzene
|
Quantity
|
5.25 mol
|
Type
|
reactant
|
Smiles
|
CCCCCCC.C1CCOC1.C(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
705 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(CCl)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirred for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
thermometer and reflux condenser
|
Type
|
CUSTOM
|
Details
|
to form a slurry
|
Type
|
STIRRING
|
Details
|
the reaction stirred for another 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched
|
Type
|
ADDITION
|
Details
|
by adding 1500 mL H2O
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
CUSTOM
|
Details
|
The aqueous layer, pH=13, was separated
|
Type
|
ADDITION
|
Details
|
neutralized by addition of 12N HCl
|
Type
|
CUSTOM
|
Details
|
to obtain pH=7.0
|
Type
|
CUSTOM
|
Details
|
at which point a phase separation
|
Type
|
CONCENTRATION
|
Details
|
2-(2-chlorobenzyl) butanoic acid was concentrated in the organic layer
|
Type
|
CUSTOM
|
Details
|
Synthesis of 2-ethyl-7-chloroindene
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1CC2=C(C=CC=C2C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |